3,4-Dibromoanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZLWIFNHUJNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464479 | |

| Record name | 3,4-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62415-74-1 | |

| Record name | 1,2-Dibromo-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62415-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dibromo-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromoanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoanisole is a halogenated aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as 1,2-dibromo-4-methoxybenzene, is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| CAS Number | 62415-74-1 | [2] |

| Appearance | Colorless to light yellow liquid/solid | [3] |

| Melting Point | 60 - 64 °C | [1] |

| Boiling Point | 101 - 106 °C @ 1 mmHg | [1] |

| Density | 1.823 g/cm³ | [3] |

| Solubility | Very slightly soluble (0.24 g/L) in water at 25 °C | [4] |

| IUPAC Name | 1,2-dibromo-4-methoxybenzene | [2] |

| Synonyms | 3,4-Dibromoanisol, 1,2-Dibromo-4-methoxybenzene | [2][3] |

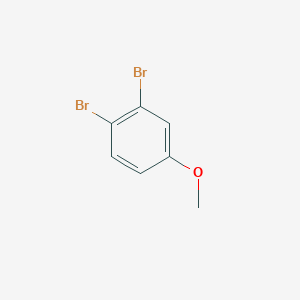

Chemical Structure

A general representation of its chemical structure is provided below:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-bromoanisole.[3]

Materials:

-

m-Bromoanisole

-

N-bromosuccinimide (NBS)

-

Catalyst (e.g., a Lewis acid)

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) aqueous solution

-

Ethyl acetate (B1210297)

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Procedure:

-

To a reaction tube, sequentially add m-bromoanisole (0.2 mmol), a catalyst (10 mol%, 0.02 mmol), and acetonitrile (1.0 mL).[3]

-

Add N-bromosuccinimide (NBS, 1.5 eq., 0.3 mmol) to the reaction tube.[3]

-

Stir the reaction mixture at room temperature for 12 hours, protected from light.[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL).[3]

-

Extract the reaction mixture with ethyl acetate (3 x 5 mL).[3]

-

Combine the organic phases and wash with saturated saline solution (10 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the residue by flash chromatography on a silica gel column using a mixture of petroleum ether and dichloromethane (5:1, v/v) as the eluent to obtain the final product, this compound.[3]

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra of this compound are not explicitly available in the searched literature. However, general procedures for substituted anisoles can be adapted.

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is typically used.

-

¹H NMR Acquisition: Standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy (B1213986) protons (approximately 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired with a wider spectral width (approximately 0-200 ppm). A sufficient number of scans and a suitable relaxation delay are required to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the compound is a low-melting solid or liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet (or plates) is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of halogenated anisoles has been conducted in the context of environmental science, but specific data on this compound's interaction with biological targets such as enzymes or receptors is lacking.[5][6] Further research would be required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties and a defined synthetic route. This technical guide provides a foundational understanding of this molecule for researchers and professionals in the chemical and pharmaceutical sciences. The lack of data on its biological activity and specific structural details from crystallography highlights areas for future investigation, which could uncover novel applications for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6Br2O | CID 11391461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62415-74-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide) - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

IUPAC name and CAS number for 3,4-Dibromoanisole

An In-Depth Technical Guide to 3,4-Dibromoanisole

This technical guide provides comprehensive information on this compound, including its chemical identifiers, physical properties, synthesis protocols, and its role as a synthetic intermediate in research and drug development.

Chemical Identification

IUPAC Name: 1,2-dibromo-4-methoxybenzene[1]

CAS Number: 62415-74-1[1][2][3]

Synonyms: this compound, 1,2-Dibromo-4-methoxybenzene, 3,4-Dibromophenyl methyl ether[1][3]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂O | PubChem[1] |

| Molecular Weight | 265.93 g/mol | PubChem[1] |

| Monoisotopic Mass | 263.87854 Da | PubChem[1] |

| XLogP3 | 3.3 | Computed by XLogP3 3.0 (PubChem)[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 (PubChem)[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem)[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem)[1] |

| Exact Mass | 265.87649 Da | Computed by PubChem 2.1[1] |

| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs 3.4.6.11 (PubChem)[1] |

| Heavy Atom Count | 10 | Computed by PubChem[1] |

| Solubility | Very slightly soluble (0.24 g/L at 25°C) | Guidechem[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-bromoanisole.[2]

Materials:

-

m-Bromoanisole (0.2 mmol)

-

N-bromosuccinimide (NBS) (1.5 eq., 0.3 mmol)

-

Catalyst (10 mol%, 0.02 mmol)

-

Acetonitrile (CH₃CN) (1.0 mL)

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) aqueous solution

-

Ethyl acetate (B1210297)

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether/dichloromethane (5:1, v/v)

Procedure:

-

To a reaction tube, sequentially add N-bromosuccinimide (NBS), the catalyst, and acetonitrile.[2]

-

Add m-bromoanisole to the reaction mixture.[2]

-

Stir the mixture at room temperature for 12 hours, protected from light.[2]

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (2 mL).[2]

-

Extract the mixture with ethyl acetate (3 x 5 mL).[2]

-

Combine the organic phases and wash with saturated saline solution (10 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate and filter.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the residue by flash chromatography on a silica (B1680970) gel column using a petroleum ether/dichloromethane (5:1, v/v) eluent to yield the final product, this compound.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

This compound is not typically used for its direct biological activity but serves as a versatile starting material for synthesizing more complex, biologically active molecules. Its bromine atoms are suitable for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds for drug discovery.

Caption: Role of this compound as a building block in drug discovery.

References

Synthesis of 3,4-Dibromoanisole from m-Bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-dibromoanisole from m-bromoanisole, a key transformation in the preparation of substituted aromatic compounds utilized in pharmaceutical and materials science research. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic rationale for the observed regioselectivity.

Reaction Overview and Mechanism

The synthesis of this compound from m-bromoanisole is achieved through an electrophilic aromatic substitution reaction. The starting material, m-bromoanisole, possesses two substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) and a bromine atom (-Br). The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the bromine atom is a deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.

The regiochemical outcome of the bromination is determined by the interplay of the directing effects of these two groups. The strongly activating methoxy group primarily dictates the position of the incoming electrophile. The positions ortho (C2 and C6) and para (C4) to the methoxy group are electronically enriched. The existing bromine at the C3 position sterically hinders the C2 position. Therefore, the incoming bromine electrophile is directed to the C4 and C6 positions. The formation of this compound indicates a preferential substitution at the C4 position, which is para to the methoxy group and ortho to the bromine atom.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetonitrile (B52724).[1] A catalyst may also be employed to enhance the reaction rate and selectivity.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| m-Bromoanisole | C₇H₇BrO | 187.04 | Colorless to light yellow liquid | 2398-37-0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 128-08-5 |

| This compound | C₇H₆Br₂O | 265.93 | Off-white to pale yellow solid | 62415-74-1[1][2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted shifts based on analogous structures: δ ~7.6 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~3.8 (s, 3H) |

| ¹³C NMR | Predicted shifts based on analogous structures: δ ~158, ~135, ~133, ~117, ~115, ~114, ~56 |

| IR (Infrared) | Characteristic peaks: Aromatic C-H stretching, C-O stretching, C-Br stretching |

| MS (Mass Spec) | m/z: 266 (M+), 268 (M+2), 270 (M+4) in characteristic isotopic pattern for two bromine atoms |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from m-bromoanisole using N-bromosuccinimide.[1]

Materials and Reagents:

-

m-Bromoanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Catalyst (e.g., a Lewis acid or a protic acid, 10 mol%)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add m-bromoanisole (0.2 mmol).

-

Addition of Reagents: Sequentially add acetonitrile (1.0 mL), the catalyst (0.02 mmol, 10 mol%), and N-bromosuccinimide (0.3 mmol, 1.5 eq.).[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.[1] The reaction should be protected from light.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution (2 mL) to neutralize any unreacted NBS.[1]

-

Extract the aqueous mixture with ethyl acetate (3 x 5 mL).[1]

-

Combine the organic layers and wash with saturated brine solution (10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) as the eluent to afford pure this compound.[1]

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of Anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanism of anisole (B1667542) (methoxybenzene). It covers the theoretical underpinnings of the methoxy (B1213986) group's influence on the aromatic ring's reactivity and regioselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: The Activating and Directing Effects of the Methoxy Group

Anisole is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609).[1][2] This heightened reactivity is attributed to the electron-donating nature of the methoxy (-OCH₃) group, which enhances the nucleophilicity of the benzene ring.[1][2][3][4] This influence is a combination of two electronic effects:

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3][5][6] This donation of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures of anisole.[7][8] This increased electron density at the ortho and para carbons makes them preferential sites for electrophilic attack.[5][7]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[9]

While the inductive effect is deactivating, the resonance effect is significantly stronger and dominates the overall character of the methoxy group, leading to a net activation of the ring.[2][9] The resonance effect's targeted electron enrichment of the ortho and para positions makes the methoxy group a potent ortho, para-director.[1][8][10][11]

The stability of the carbocation intermediate, known as the arenium ion or sigma complex, formed during the substitution process is key to understanding this directing effect.[7][12] When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group.[6] This allows the oxygen atom to participate directly in stabilizing the positive charge through resonance, a stabilization that is not possible if the attack occurs at the meta position.[2][6] Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially.[2]

Quantitative Data on Isomer Distribution

The regioselectivity of EAS reactions on anisole is highly dependent on the specific reaction and its conditions. The para isomer is often the major product, primarily due to the steric hindrance of the methoxy group at the ortho positions.[11]

| Reaction | Reagents | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | ~30-40 | <2 | ~60-70 |

| Nitration | HNO₃, Acetic Anhydride | ~70 | <1 | ~30 |

| Bromination | Br₂ in Acetic Acid | ~10 | Trace | ~90 |

| Acylation | CH₃COCl, AlCl₃ | ~2 | Trace | ~98 |

Note: Isomer ratios are approximate and can vary based on specific reaction conditions such as temperature, solvent, and catalyst.[11][13][14][15][16][17]

Detailed Experimental Protocols

The following sections provide standardized protocols for key electrophilic aromatic substitution reactions of anisole.

Objective: To synthesize a mixture of ortho- and para-nitroanisole.

Methodology:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring.[18] Maintain the temperature below 10°C.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 10.8 g (0.1 mol) of anisole in 20 mL of a suitable solvent like acetic acid. Cool this mixture to 0°C in an ice bath.

-

Addition: Add the prepared nitrating mixture dropwise to the anisole solution over 30-45 minutes, ensuring the reaction temperature does not exceed 5°C.[18]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.[19] The solid product mixture will precipitate.

-

Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: The isomers can be separated by fractional crystallization or column chromatography, utilizing the different polarities and solubilities of the ortho and para products.

Objective: To synthesize predominantly para-bromoanisole.

Methodology:

-

Reaction Setup: Dissolve 10.8 g (0.1 mol) of anisole in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[20] Cool the flask in an ice bath.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid.

-

Addition: Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature below 10°C.[20]

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for one hour.[20]

-

Work-up: Pour the reaction mixture into 250 mL of cold water. To decolorize the solution and remove excess bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.[20]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).[20]

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.[20]

Objective: To synthesize predominantly para-methoxyacetophenone.

Methodology:

-

Reaction Setup: Assemble a dry three-necked flask with a stirrer, reflux condenser (with a gas trap), and a dropping funnel.[21] Add 14.7 g (0.11 mol) of anhydrous aluminum chloride to the flask, followed by 50 mL of an anhydrous solvent like dichloromethane.[21][22] Cool the suspension to 0°C in an ice bath.

-

Reagent Preparation: In the dropping funnel, place a solution of 7.8 g (0.1 mol) of acetyl chloride in 20 mL of dichloromethane.[22]

-

Acylium Ion Formation: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[21]

-

Addition of Anisole: After the initial addition, add a solution of 10.8 g (0.1 mol) of anisole in 20 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.[21]

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.[21]

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[21][22][23] This hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).[22]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[21] Dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting product can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion

The electrophilic aromatic substitution of anisole is a cornerstone reaction in organic synthesis, exemplifying the principles of substituent effects on aromatic systems. The powerful activating and ortho, para-directing nature of the methoxy group makes anisole a highly valuable substrate for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of the underlying mechanisms, regiochemical outcomes, and experimental parameters is critical for researchers and professionals in the field of chemical synthesis and drug development to effectively utilize this versatile molecule.

References

- 1. brainly.in [brainly.in]

- 2. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]

- 3. Give resonating structures of Anisole class 12 chemistry CBSE [vedantu.com]

- 4. brainly.in [brainly.in]

- 5. sarthaks.com [sarthaks.com]

- 6. Nitration of Anizole – Myetutors [myetutors.com]

- 7. askfilo.com [askfilo.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 19. datapdf.com [datapdf.com]

- 20. benchchem.com [benchchem.com]

- 21. odp.library.tamu.edu [odp.library.tamu.edu]

- 22. websites.umich.edu [websites.umich.edu]

- 23. benchchem.com [benchchem.com]

The Methoxy Group: A Titled Guide to Directing Bromination in Anisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the methoxy (B1213986) group in the electrophilic bromination of anisole (B1667542). Anisole, or methoxybenzene, serves as a classic model for understanding the influence of activating substituents on the regioselectivity of electrophilic aromatic substitution reactions. The principles elucidated here are fundamental to the synthesis of a wide array of pharmaceutical compounds and fine chemicals.

The Activating and Directing Influence of the Methoxy Group

The methoxy (-OCH₃) group is a potent activating group in electrophilic aromatic substitution. It significantly increases the rate of reaction compared to unsubstituted benzene (B151609). This activation arises from the interplay of two electronic effects:

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by an electrophile. This effect is most pronounced at the ortho and para positions.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. However, the resonance effect is significantly stronger than the inductive effect, leading to an overall activation of the ring.

The strong resonance effect not only activates the ring but also directs the incoming electrophile, in this case, bromine, to the electron-rich ortho and para positions. Attack at these positions leads to the formation of a more stable carbocation intermediate (an arenium ion or sigma complex), which is resonance-stabilized by the adjacent methoxy group.

Caption: Activating influence of the methoxy group.

Quantitative Analysis of Product Distribution

The regioselectivity of the bromination of anisole is highly dependent on the reaction conditions, including the brominating agent and the solvent. The para isomer is generally the major product due to steric hindrance at the ortho positions from the methoxy group.

| Brominating Agent | Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Br₂ | Acetic Acid | ~10 | Negligible | ~90 | [1][2] |

| NBS | Acetonitrile | Not Detected | Not Detected | >95 (Exclusive) | N/A |

| Pyridinium (B92312) Tribromide | Acetic Acid | Minor | Negligible | Major | N/A |

Reaction Mechanism

The electrophilic bromination of anisole proceeds through a well-established multi-step mechanism:

-

Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺). In the case of Br₂, a Lewis acid is often used to polarize the Br-Br bond, although the highly activated nature of the anisole ring can sometimes render a catalyst unnecessary.

-

Electrophilic Attack: The π electrons of the anisole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.

Caption: General mechanism of anisole bromination.

The stability of the sigma complex is key to the ortho-, para-directing effect of the methoxy group. When the bromine atom adds to the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. This is not possible when the attack occurs at the meta position.

Caption: Stabilization of the sigma complex.

Experimental Protocols

The choice of brominating agent and reaction conditions allows for the selective synthesis of monobrominated anisole derivatives.

Bromination using Bromine in Acetic Acid

This is a classic and effective method for the bromination of activated aromatic rings.

Materials:

-

Anisole

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bisulfite Solution

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, stir bar, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a dropping funnel, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing cold water.

-

Quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color disappears.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to separate the ortho and para isomers.

Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

NBS is a milder and more selective brominating agent, often favoring the para isomer to a greater extent.

Materials:

-

Anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (dry)

-

Water

-

Extraction solvent (e.g., ethyl acetate)

-

Round-bottom flask, stir bar

Procedure:

-

In a round-bottom flask, dissolve anisole (1.0 equivalent) in dry acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with water to dissolve the succinimide (B58015) byproduct.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which is predominantly the para-isomer.

Bromination using Pyridinium Tribromide in Acetic Acid

Pyridinium tribromide is a solid, safer alternative to liquid bromine.

Materials:

-

Anisole

-

Pyridinium Tribromide

-

Glacial Acetic Acid

-

Water

-

Sodium Bisulfite Solution

-

Extraction solvent

-

Round-bottom flask, stir bar

Procedure:

-

To a stirred solution of anisole (1.0 equivalent) in glacial acetic acid in a round-bottom flask, add pyridinium tribromide (1.0 equivalent) portion-wise.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water.

-

If any color from excess bromine persists, add a few drops of sodium bisulfite solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Caption: Comparative experimental workflows.

Conclusion

The methoxy group exerts a powerful activating and ortho-, para-directing influence on the electrophilic bromination of anisole. This is primarily due to its strong electron-donating resonance effect, which stabilizes the arenium ion intermediate formed during the reaction. By carefully selecting the brominating agent and reaction conditions, researchers can achieve high regioselectivity, predominantly favoring the formation of the para-bromoanisole isomer. This understanding is crucial for the rational design and execution of synthetic routes in pharmaceutical and chemical research.

References

Commercial Suppliers and Pricing for 3,4-Dibromoanisole: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers, pricing, and key chemical data for 3,4-Dibromoanisole (CAS No. 62415-74-1). Additionally, it outlines a representative synthetic protocol and a common cross-coupling application, complete with detailed experimental procedures and workflow diagrams.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing is subject to change and depends on the purity and quantity required. Below is a summary of representative commercial suppliers and their listed prices.

| Supplier | Quantity | Purity | Price (USD) |

| Abound | 1g | 99% | $12.00[1] |

| 5g | 99% | $17.00[1] | |

| 25g | 99% | $49.00[1] | |

| 100g | 99% | $168.00[1] | |

| MySkinRecipes | 25g | 95% | ~$82.50 (฿2,700.00)[2] |

| 100g | 95% | ~$282.80 (฿9,250.00)[2] | |

| 500g | 95% | ~$914.00 (฿29,900.00)[2] | |

| AccuStandard | 1 mL | 50 µg/mL in Methanol | $45.00[3] |

| Sigma-Aldrich | - | 98% | Price available upon login[4] |

| ChemicalBook | Various | Various | Inquiry required[5][6] |

Note: Prices are approximate and may vary. It is recommended to consult the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of a Dibromoanisole Derivative: A Representative Protocol

While a specific protocol for the synthesis of this compound was not found in the immediate search, a reliable method for a closely related compound, 2,4-Dibromoanisole, via Williamson ether synthesis is available and can be adapted.[7] This reaction involves the methylation of the corresponding dibromophenol.

Materials:

-

Methyl Iodide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Distilled Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.

-

Methylation: Stir the suspension and add methyl iodide (2.0-3.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: To the residue, add distilled water and extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[7]

Application in Cross-Coupling: Suzuki-Miyaura Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Stir the reaction mixture at the appropriate temperature (often elevated, e.g., 80-100 °C) and monitor by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[8]

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and experimental processes, the following diagrams have been generated using Graphviz.

References

- 1. aboundchem.com [aboundchem.com]

- 2. This compound [myskinrecipes.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | 62415-74-1 [sigmaaldrich.com]

- 5. This compound | 62415-74-1 [chemicalbook.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Fundamental reactivity of dibrominated benzene rings

An In-depth Technical Guide to the Fundamental Reactivity of Dibrominated Benzene (B151609) Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated benzene rings are a class of aromatic compounds featuring two bromine atoms attached to a central benzene core. The three structural isomers—1,2-dibromobenzene (ortho), 1,3-dibromobenzene (B47543) (meta), and 1,4-dibromobenzene (B42075) (para)—serve as versatile and indispensable building blocks in organic synthesis.[1][2] Their utility in the production of pharmaceuticals, agrochemicals, and advanced materials stems from the unique reactivity conferred by the bromine substituents.[1][3] The positions of the bromine atoms on the benzene ring significantly influence the molecule's symmetry, stability, and electronic properties, thereby dictating its reactivity in key chemical transformations.[1] This guide provides a comprehensive overview of the fundamental reactivity of these isomers, focusing on pivotal reaction classes, quantitative data, and detailed experimental protocols.

Core Reactivity Principles

The reactivity of dibromobenzenes is governed by the interplay of inductive and resonance effects of the bromine atoms. Bromine is an electronegative halogen that deactivates the benzene ring towards electrophilic attack through a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic system via the resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. When two bromine atoms are present, their combined effects determine the regiochemical outcome of reactions.

-

1,2-Dibromobenzene (ortho-): Possesses a non-linear structure. The adjacent bromine atoms create a distinct electronic and steric environment.

-

1,3-Dibromobenzene (meta-): This isomer is less symmetrical. The bromine atoms direct incoming electrophiles to the C4 and C6 positions (ortho to one Br and para to the other) and to the C2 position (ortho to both).

-

1,4-Dibromobenzene (para-): This highly symmetrical and stable isomer is often less reactive than its counterparts.[1] It is a crystalline solid with a higher melting point (87 °C) compared to the ortho (7.1 °C) and meta (-7.0 °C) isomers.[4][5]

Key Reaction Classes

Dibromobenzenes are key substrates for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an aryl halide.[6][7] For dibromobenzenes, this allows for stepwise or double coupling to construct complex biaryl and terphenyl structures.

Reactivity and Regioselectivity: The regioselectivity of Suzuki couplings with non-symmetrical dibromobenzenes is often governed by steric and electronic factors.[8] However, research has shown that coordinating functional groups, such as a proximal alkene, can dramatically influence the reaction outcome.[8][9] The alkene group can coordinate to the palladium catalyst, slowing the rate of oxidative addition at the adjacent C-Br bond and allowing for selective reaction at the more distant bromine atom.[8][9] This effect provides a predictable method for controlling regioselectivity independent of traditional steric or electronic arguments.[8]

// Nodes A [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)L2-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArBr [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; R_BOH2 [label="R-B(OH)2\n(Base)", shape=plaintext, fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; ArBr -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; R_BOH2 -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> A [label=" Catalyst\nRegeneration", color="#5F6368", style=dashed]; } caption: "Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Quantitative Data for Suzuki-Miyaura Coupling

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref |

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343) | 80 | - | 4-Bromobiphenyl / Biphenyl | Varies | [10] |

| 1-Bromo-4-(but-3-en-1-yl)-2,3-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Mono-coupled product | 70 | [8] |

| 3,4-Dibromostyrene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Mono-coupled (at C4) | 71 | [8] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [10][11]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromobenzene substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling), and a base such as K₂CO₃ (2.0-4.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a phosphine (B1218219) ligand like PPh₃ (2-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base or simply water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

This reaction forms carbon-nitrogen bonds, coupling aryl halides with amines. It is a critical tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. For dibromobenzenes, this can lead to mono- or di-aminated products.

Detailed Experimental Protocol: Buchwald-Hartwig Amination [11]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the dibromobenzene (1.0 equiv.), the desired amine (2.2-2.5 equiv. for di-amination), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, BINAP) (2-4 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (3.0-4.0 equiv.). Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Suzuki coupling, followed by purification via column chromatography.

Electrophilic Aromatic Substitution

While the benzene ring is deactivated by the bromine atoms, electrophilic substitution reactions like nitration can proceed, with the regiochemical outcome dictated by the combined directing effects of the two halogens.

Nitration: The reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring.

-

o-Dibromobenzene: Mononitration yields two primary products, with substitution occurring at the positions para to each bromine atom.[12]

-

m-Dibromobenzene: Mononitration yields products from substitution at the C2, C4, and C6 positions.

-

p-Dibromobenzene: The four available positions are equivalent, leading to a single mononitration product.

// Nodes Start [label="Dibromobenzene Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Mononitration\n(HNO3, H2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ortho [label="1,2-Dibromobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meta [label="1,3-Dibromobenzene", fillcolor="#FBBC05", fontcolor="#202124"]; Para [label="1,4-Dibromobenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho_Prod [label="Two Products\n(3-nitro and 4-nitro)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=record]; Meta_Prod [label="Three Products\n(2-nitro, 4-nitro, 5-nitro)", fillcolor="#FBBC05", fontcolor="#202124", shape=record]; Para_Prod [label="One Product\n(2-nitro)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=record];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Ortho [color="#5F6368"]; Reaction -> Meta [color="#5F6368"]; Reaction -> Para [color="#5F6368"]; Ortho -> Ortho_Prod [label=" forms", color="#5F6368"]; Meta -> Meta_Prod [label=" forms", color="#5F6368"]; Para -> Para_Prod [label=" forms", color="#5F6368"]; } caption: "Figure 2: Logical flow of mononitration products from dibromobenzene isomers."

Metal-Halogen Exchange and Grignard Formation

The C-Br bonds in dibromobenzenes are susceptible to metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), to form reactive aryllithium species. Alternatively, reaction with magnesium metal can form Grignard reagents. These organometallic intermediates can then be quenched with a wide range of electrophiles to install new functional groups. For 1,4-dibromobenzene, treatment with two equivalents of butyllithium (B86547) results in a double metal-halogen exchange.[13]

Detailed Experimental Protocol: Lithiation and Quench

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromobenzene (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.0-1.1 equiv. for mono-lithiation) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification: Purify the product using column chromatography or distillation.

// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere, Add Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Reaction\n(Heating, Stirring, Monitoring)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="3. Work-up\n(Quenching, Extraction, Drying)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="4. Purification\n(Column Chromatography, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } caption: "Figure 3: General experimental workflow for cross-coupling reactions."

Conclusion

The dibrominated benzenes are a family of compounds whose reactivity is subtly yet powerfully controlled by the positioning of their two bromine atoms. While foundational principles of electrophilic aromatic substitution are important, their modern utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions. An understanding of the factors governing regioselectivity—from classical steric and electronic effects to more nuanced coordinative interactions—is paramount for their strategic application in the synthesis of complex organic molecules. The protocols and data presented herein provide a technical foundation for researchers to effectively harness the synthetic potential of these critical chemical building blocks.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. 1,4-Dibromobenzene: An Essential Compound in Organic Synthesis and Industrial Applications_Chemicalbook [chemicalbook.com]

The Synthetic Versatility of Organobromine Compounds: A Technical Guide for Researchers

An In-depth Introduction to the Role of Organobromine Compounds in Modern Organic Synthesis, Drug Discovery, and Biological Processes.

Organobromine compounds, organic molecules containing a carbon-bromine bond, are pivotal intermediates in a vast array of chemical transformations. Their unique reactivity, characterized by the moderate bond strength and good leaving group ability of the bromide atom, renders them indispensable tools for chemists in research, industrial applications, and particularly in the intricate world of drug development. This technical guide provides an in-depth exploration of the synthesis of organobromine compounds, their applications, and their role in complex biological and synthetic workflows, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The introduction of a bromine atom into an organic framework can be achieved through a variety of robust and well-established synthetic methods. The choice of method is dictated by the nature of the starting material, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

From Alcohols: Nucleophilic Substitution

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. This is typically achieved by reaction with hydrogen bromide (HBr), often generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄).[1] The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. For primary alcohols, the reaction generally follows an Sₙ2 mechanism, while for tertiary alcohols, an Sₙ1 pathway involving a carbocation intermediate is favored.[2][3]

From Alkenes: Electrophilic Addition and Allylic Bromination

Alkenes serve as versatile precursors for various organobromine compounds. The direct addition of bromine (Br₂) across the double bond yields vicinal dibromides, proceeding through a cyclic bromonium ion intermediate which results in anti-addition of the two bromine atoms.[4][5]

For the specific introduction of a bromine atom at the position adjacent to a double bond (the allylic position), N-bromosuccinimide (NBS) is the reagent of choice.[6][7] This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator.[8][9] The low concentration of Br₂ generated in situ from the reaction of NBS with trace amounts of HBr favors allylic substitution over competing electrophilic addition to the double bond.[6]

From Alkanes: Free-Radical Bromination

Alkanes, being generally unreactive, can undergo bromination through a free-radical substitution pathway.[10] This reaction is initiated by UV light or heat, which causes the homolytic cleavage of Br₂ into bromine radicals.[11][12][13] The reaction is highly selective, with tertiary hydrogens being substituted much more readily than secondary or primary hydrogens, due to the relative stability of the resulting free radicals.[10]

Aromatic Bromination: Electrophilic Aromatic Substitution

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically involves treating the aromatic compound with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The regioselectivity of the reaction is governed by the nature of the substituents already present on the aromatic ring.

From Arylamines: The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the synthesis of aryl bromides from aryl amines.[3] The process involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by treatment with a copper(I) bromide (CuBr) salt.[3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism and is particularly useful for introducing bromine into positions that are not easily accessible through direct electrophilic bromination.[3]

Quantitative Data on Synthetic Methods

The efficiency of these bromination reactions is highly dependent on the substrate and reaction conditions. The following tables summarize typical yields for the aforementioned key synthetic transformations.

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference(s) |

| Primary/Secondary Alcohols | NaBr, H₂SO₄, H₂O | Alkyl Bromide | 70-95 | [1] |

| Tertiary Alcohols | HBr | Alkyl Bromide | >90 | [3] |

| Alkenes | Br₂ in CCl₄ | Vicinal Dibromide | High | [4][5] |

| Alkenes (with allylic H) | NBS, light/initiator, CCl₄ | Allylic Bromide | Moderate to High | [6][7][8] |

| Alkanes (with 3° H) | Br₂, UV light | Tertiary Alkyl Bromide | Selective, High | [10][11] |

| Activated Arenes | Br₂ | Aryl Bromide | 80-95 | [2] |

| Deactivated Arenes | Br₂, FeBr₃ | Aryl Bromide | 60-85 | [2] |

| Aryl Amines | 1. NaNO₂, HBr; 2. CuBr | Aryl Bromide | 70-95 |

Table 1: Typical Yields for Common Bromination Reactions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. Below are representative protocols for the key synthetic methods discussed.

Protocol 1: Synthesis of 1-Bromopropane from 1-Propanol (B7761284)

Materials:

-

Sodium bromide (NaBr)

-

1-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

250 mL two-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place 69.0 g of anhydrous sodium bromide in a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1]

-

Add 50 mL of water and 37.5 mL of 1-propanol to the flask and begin stirring.[1]

-

Once a homogeneous solution is obtained, slowly add 50 mL of concentrated sulfuric acid through a dropping funnel. The addition should be controlled to maintain a calm boil.[1]

-

After the addition is complete, maintain the mixture at reflux for 20 minutes.[1]

-

Allow the reaction mixture to cool to room temperature while continuing to stir.

-

Set up the apparatus for distillation and collect the distillate that comes over up to a vapor temperature of 95 °C.[1]

-

Wash the cloudy distillate with 20 mL of a dilute (3%) NaCl solution to remove any unreacted alcohol.[1]

-

Separate the organic layer and wash it twice with 10 mL portions of concentrated sulfuric acid to remove any ether byproducts.[1]

-

Dry the organic layer with a small amount of anhydrous magnesium sulfate (B86663) and add a small amount of calcium carbonate to neutralize any remaining acid.[1]

-

Perform a final distillation to obtain pure 1-bromopropane. The expected yield is approximately 70%.[1]

Protocol 2: Electrophilic Bromination of Anisole (B1667542)

Materials:

-

Anisole

-

N-Bromosuccinimide (NBS)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve anisole in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford 4-bromoanisole (B123540) in high yield (typically >95%).[10]

Protocol 3: Sandmeyer Reaction for the Synthesis of an Aryl Bromide

Materials:

-

Aryl amine (e.g., 4-fluoroaniline)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Beakers

-

Ice bath

-

Stirring plate

Procedure:

-

Diazotization: Dissolve the aryl amine in aqueous HBr in a beaker and cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in aqueous HBr. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dilute sodium hydroxide (B78521) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude aryl bromide by distillation or column chromatography. Yields for this reaction are generally high.

Visualization of Pathways and Workflows

Understanding the complex interplay of molecules in biological and synthetic systems is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key processes involving organobromine compounds.

Logical Relationships in Organobromine Synthesis

The synthesis of organobromine compounds can be approached from various classes of organic starting materials, each requiring a specific set of reagents and reaction conditions.

Caption: Key synthetic routes to alkyl and aryl bromides.

Experimental Workflow for a Typical Bromination Reaction

The following diagram outlines a standard workflow for performing a bromination reaction in a research laboratory, from the initial setup to the final characterization of the product.

Caption: A generalized experimental workflow for organic synthesis.

Biological Pathway: The Role of Bromide in Collagen IV Assembly

Recent discoveries have highlighted the essential role of the element bromine in biological systems. Specifically, bromide ions are a crucial cofactor for the enzyme peroxidasin, which catalyzes the formation of sulfilimine cross-links in collagen IV scaffolds, a critical process for tissue development and architecture.[6]

Caption: Bromide's essential role in peroxidasin-catalyzed collagen IV cross-linking.

Case Study in Drug Development: Vemurafenib (B611658)

The strategic incorporation of bromine atoms is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A prominent example is Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated protein kinase used in the treatment of melanoma. The synthesis of Vemurafenib relies on key organobromine intermediates.

One of the core building blocks of Vemurafenib is a substituted 7-azaindole (B17877) ring system.[6][7] The synthesis of this core often starts from 5-bromo-7-azaindole, where the bromine atom serves as a handle for subsequent cross-coupling reactions, such as the Suzuki coupling, to build the complex molecular architecture of the final drug.[2][8][9] Additionally, another key intermediate in some synthetic routes is N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide, which is constructed from 3-bromo-2,4-difluoroaniline.[5] These examples underscore the critical role of organobromine compounds as versatile intermediates in the synthesis of life-saving medicines.

Conclusion

Organobromine compounds are more than just synthetic intermediates; they are enabling molecules that open up a vast chemical space for exploration. From fundamental laboratory transformations to their role in complex biological processes and the synthesis of blockbuster drugs, the chemistry of the carbon-bromine bond continues to be a cornerstone of modern chemical science. A thorough understanding of the synthetic methods for their preparation, as detailed in this guide, is essential for any researcher, scientist, or drug development professional aiming to innovate in the molecular sciences. The continued development of new and more efficient bromination techniques will undoubtedly lead to further advancements in medicine, materials, and beyond.

References

- 1. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US20170320872A1 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]

- 10. krauthammerlab.ch [krauthammerlab.ch]

- 11. caymanchem.com [caymanchem.com]

- 12. Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. | Manning Lab [vumc.org]

- 13. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory synthesis protocol for 3,4-Dibromoanisole

An Application Note and Protocol for the Laboratory Synthesis of 3,4-Dibromoanisole

Introduction

This compound is a halogenated aromatic compound valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a useful building block for introducing a 3,4-dibromophenyl moiety into more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the bromination of m-bromoanisole using N-bromosuccinimide (NBS).

Physicochemical and Safety Data

Proper handling of all chemicals is essential. The key properties and safety information for the target compound, this compound, are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,2-dibromo-4-methoxybenzene | [1] |

| CAS Number | 62415-74-1 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | 98% | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from m-bromoanisole. The reaction proceeds via an electrophilic aromatic substitution using N-bromosuccinimide as the bromine source.

Reagents and Materials

| Reagent/Material | Molar Equivalent / Amount | Purpose |

| m-Bromoanisole | 1.0 eq. (0.2 mmol) | Starting Material |

| N-bromosuccinimide (NBS) | 1.5 eq. (0.3 mmol) | Brominating Agent |

| Catalyst | 10 mol% (0.02 mmol) | Reaction Catalyst |

| Acetonitrile (B52724) (CH₃CN) | 1.0 mL | Solvent |

| Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | 2 mL | Quenching Agent |

| Ethyl Acetate (B1210297) | 3 x 5 mL | Extraction Solvent |

| Saturated Saline (Brine) | 10 mL | Washing Agent |

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | As needed | Drying Agent |

| Petroleum Ether / Dichloromethane (5:1, v/v) | As needed | Eluent for Chromatography |

| Silica (B1680970) Gel | As needed | Stationary Phase |

Note: The original protocol does not specify the catalyst used. A common catalyst for such reactions is a Lewis acid or a Brønsted acid.

Methodology

1. Reaction Setup:

-

Sequentially add N-bromosuccinimide (NBS, 1.5 eq., 0.3 mmol), the catalyst (10 mol%, 0.02 mmol), and acetonitrile (1.0 mL) to a reaction tube.[2]

-

Add m-bromoanisole (1.0 eq., 0.2 mmol) to the mixture.[2]

2. Reaction Execution:

-

Stir the reaction mixture at room temperature for 12 hours.[2]

-

The reaction should be protected from light.[2]

3. Workup and Extraction:

-

Upon completion, quench the reaction by adding 2 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

-

Extract the aqueous mixture with ethyl acetate (3 x 5 mL).[2]

-

Combine the organic phases and wash with saturated saline solution (10 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

4. Purification:

-

Filter the mixture through a pad of diatomaceous earth to remove the drying agent.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1, v/v) mixture as the eluent to afford the pure this compound.[2]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for Regioselective Bromination Using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for regioselective bromination in organic synthesis. It is a crystalline solid that is easier and safer to handle than liquid bromine.[1] NBS is predominantly used for allylic and benzylic brominations, as well as for the formation of bromohydrins.[1][2] Its selectivity stems from its ability to provide a low, constant concentration of bromine (Br₂) or bromine radicals (Br•) in the reaction mixture, which minimizes unwanted side reactions like the addition of bromine across double bonds.[1][3][4]

These application notes provide an overview of the primary uses of NBS in regioselective bromination, detailed experimental protocols for key transformations, and a summary of quantitative data to guide reaction optimization.

Key Applications

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

NBS is the reagent of choice for the substitution of a bromine atom for a hydrogen atom at an allylic (a carbon adjacent to a double bond) or benzylic (a carbon adjacent to an aromatic ring) position.[5] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[3][6][7] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV or visible light).[6][8] The selectivity for the allylic or benzylic position is due to the high stability of the resulting allylic or benzylic radical intermediate, which is stabilized by resonance.[4][9]

A key aspect of the Wohl-Ziegler reaction is the maintenance of a very low concentration of Br₂ and HBr.[7] NBS serves as a source of Br₂, which is generated in situ from the reaction of NBS with HBr produced during the propagation step.[9][10] This low concentration of Br₂ favors the radical substitution pathway and suppresses competitive electrophilic addition to the double bond.[5]

Bromohydrin Formation